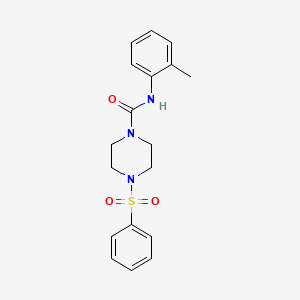

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is 359.13036271 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide derivatives have been explored for their potential in enantioselective catalysis. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have demonstrated high enantioselectivity as Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity, with isolated yields up to 99% and enantioselectivities up to 97% for a broad range of substrates, including aromatic and aliphatic ketimines (Zhouyu Wang et al., 2006).

Sulfomethylation of Piperazine

Research has also delved into the sulfomethylation of piperazine and polyazamacrocycles, indicating a route to mixed-side-chain macrocyclic chelates. This process, performed in aqueous medium at various pH values, showed that the number of methanesulfonate groups introduced was largely determined by pH, highlighting the chemical versatility and reactivity of piperazine-based compounds in creating complex molecular structures (J van Westrenen & A D Sherry, 1992).

Hyperbranched Polymers

In the development of hyperbranched polymers, 1-(2-aminoethyl)piperazine has been used to prepare hyperbranched polysulfone−amine through polyaddition with divinyl sulfone. This strategy highlights the use of N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide derivatives in polymer chemistry, offering solubility in water and various organic solvents and providing insights into the polymerization mechanism (D. Yan & Chao Gao, 2000).

Novel Sulfonated Nanofiltration Membranes

Research into sulfonated nanofiltration membranes for dye treatment has utilized novel sulfonated aromatic diamine monomers, demonstrating an increase in water flux by improving surface hydrophilicity without compromising dye rejection. This application underscores the potential of N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide derivatives in environmental science and engineering, particularly in the treatment of dye solutions (Yang Liu et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-15-7-5-6-10-17(15)19-18(22)20-11-13-21(14-12-20)25(23,24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVXEVFDIILJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate](/img/structure/B5501687.png)

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5501696.png)

![N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B5501720.png)

![1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]cyclopropane-1-carboxamide](/img/structure/B5501726.png)

![N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-1-methylindole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(E)-1-(5-METHOXY-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)